molecular formula C21H18N2O3 B2414337 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955687-36-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2414337
CAS No.: 955687-36-2
M. Wt: 346.386
InChI Key: ZAXBYOAQVNLZNU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This molecule is specifically engineered for research applications in oncology, particularly for investigating solutions to P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells . The compound's structure integrates a benzamide motif linked to a furan-2-carbonyl-substituted tetrahydroisoquinoline, a design strategy informed by active skeleton splicing to create potent molecular skeletons for inhibiting P-gp efflux pumps . The tetrahydroisoquinoline core represents a significant class of isoquinoline alkaloids with demonstrated pharmacological relevance, while the incorporation of the furan ring and benzamide group provides conformational rigidity and targeted interaction capabilities with biological macromolecules . In research settings, this compound serves as a valuable chemical tool for exploring novel approaches to overcome multidrug resistance in breast cancer models, particularly in MCF-7/ADR cell lines that overexpress P-glycoprotein . Its mechanism of action involves modulation of P-gp function, potentially through direct interaction with the transporter protein to inhibit drug efflux activity, thereby increasing intracellular concentrations of chemotherapeutic agents and restoring their efficacy against resistant cancer cells . The compound's structural features, including the furan carbonyl group and benzamide linkage, contribute to its binding affinity and specificity toward P-gp, making it a promising candidate for further development as a chemosensitizing agent in combination cancer therapy regimens. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use, and appropriate safety protocols should be followed when handling this compound in laboratory environments. Researchers are encouraged to consult relevant safety data sheets and implement proper personal protective equipment during experimental procedures.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h1-9,12-13H,10-11,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBYOAQVNLZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of tetrahydroisoquinoline with furan-2-carbonyl chloride, followed by the coupling with benzamide under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives .

Scientific Research Applications

Synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

The synthesis typically involves multi-step organic reactions:

  • Formation of the Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Acylation with Furan-2-carbonyl : The furan-2-carbonyl group is introduced via an acylation reaction with furan-2-carbonyl chloride in the presence of a base like triethylamine.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Pictet-Spengler ReactionAromatic aldehyde, Amine, Acid catalyst
2AcylationFuran-2-carbonyl chloride, Triethylamine

Medicinal Chemistry

This compound is studied for its potential as a pharmaceutical intermediate. It has shown promise in the synthesis of compounds with antibacterial and anticancer properties. Recent studies have demonstrated its cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies :
For example, in studies involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value determined through MTT assays.

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-74.067.33

The selectivity index indicates a higher cytotoxic effect on cancer cells compared to normal cells.

Biological Research

The compound is utilized in studies investigating its effects on various biological pathways. Its mechanism of action may include:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with receptors that play a role in cellular signaling.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through intrinsic mitochondrial pathways.

Industrial Applications

In industrial settings, this compound is explored for its use as a building block in organic synthesis and the development of advanced materials. Its unique structural features make it suitable for various synthetic applications.

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide : Shares furan and benzamide moieties but differs in substitution patterns.
  • Furan-2-carbonyl isothiocyanate : Features the furan ring and carbonyl group but has an isothiocyanate group instead of the tetrahydroisoquinoline moiety.

Uniqueness

This compound's unique combination of functional groups imparts specific chemical and biological properties not found in other similar compounds.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a furan ring , a tetrahydroisoquinoline moiety , and a benzamide group , contributing to its unique biological properties. The synthesis typically involves:

  • Formation of the Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Acylation with Furan-2-carbonyl : The furan-2-carbonyl group is introduced via an acylation reaction with furan-2-carbonyl chloride in the presence of a base like triethylamine.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Pictet-Spengler ReactionAromatic aldehyde, Amine, Acid catalyst
2AcylationFuran-2-carbonyl chloride, Triethylamine

The biological activity of this compound is primarily associated with its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor binding through:

  • Hydrophobic Interactions : The furan and fluorophenyl groups may interact with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with specific amino acid residues in target proteins.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

  • Anti-inflammatory Activity : Similar compounds have shown potent inhibitory activities against nitric oxide (NO) production in LPS-induced RAW 264.7 cells, suggesting potential for anti-inflammatory applications .

Case Studies

  • Inhibition of NO Production :
    • Compounds similar to this compound have demonstrated IC50 values ranging from 8.6 μM to 15.0 μM against NO production in macrophages .
  • Cancer Treatment Potential :
    • Related benzamide derivatives have been investigated for their efficacy as RET kinase inhibitors in cancer therapy, showing moderate to high potency in cellular assays .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit pro-inflammatory mediators such as COX-2 and cytokines like IL-6 and TNF-α without significant cytotoxicity at tested concentrations .

Q & A

Q. What role does the tetrahydroisoquinoline core play in target selectivity?

  • Mechanistic insights :
  • Rigid conformation : Restricts rotational freedom, favoring interactions with deep hydrophobic pockets (e.g., ATP-binding sites in kinases) .
  • Comparative studies : Isoquinoline analogs with bulkier substituents (e.g., sulfonamides) show reduced blood-brain barrier penetration but higher plasma stability .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget EnzymeIC50 (nM)Solubility (µg/mL)Reference
Furan-2-carbonylKinase X12.315.2
Thiophene-2-carbonylKinase X28.78.9
CyclopropanecarbonylProtease Y45.622.1

Q. Table 2: Recommended Analytical Methods

PropertyTechniqueOptimal Conditions
PurityHPLCC18 column, 80:20 MeOH:H2O
Structural Confirmation1H/13C NMRDMSO-d6, 400 MHz
Binding AffinitySurface Plasmon Resonance25°C, pH 7.4

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